2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol typically involves chemical synthesis routes that require specific reaction conditions. One common method involves the reaction of 3-fluoro-2-methoxybenzaldehyde with chloroform and a base, followed by reduction to yield the desired product . Industrial production methods may involve optimization of these laboratory-scale reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol include:
2,2-Dichloro-1-(3-fluoro-2-methylphenyl)ethanol: Differing by the presence of a methyl group instead of a methoxy group.
2,2-Dichloro-1-(3-chloro-6-fluoro-2-methoxyphenyl)ethanol: Differing by the presence of an additional chlorine atom on the phenyl ring. These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H9Cl2FO2 |
---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO2/c1-14-8-5(7(13)9(10)11)3-2-4-6(8)12/h2-4,7,9,13H,1H3 |
InChI-Schlüssel |
QYQWUSLFISOODQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1F)C(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.